4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER
Overview
Description
4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER typically involves multiple steps. The initial step often includes the formation of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological macromolecules.
Industry: It can be used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER involves its interaction with CDK2. By inhibiting CDK2, the compound disrupts the cell cycle, leading to the selective targeting of tumor cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their CDK2 inhibitory activity.
Thioglycoside derivatives: These compounds also exhibit cytotoxic activities against various cancer cell lines.
Uniqueness
4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER is unique due to its specific structural features and its potent dual activity against examined cell lines and CDK2. This makes it a promising candidate for further research and development in cancer therapeutics .
Properties
IUPAC Name |
10-benzyl-5-[(4-methoxyphenyl)methyl]-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-28-17-9-7-15(8-10-17)11-19-24-25-21-18-12-23-27(20(18)22-14-26(19)21)13-16-5-3-2-4-6-16/h2-10,12,14H,11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGEYBSRMTGKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2C=NC4=C3C=NN4CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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